molecular formula C11H13NO2 B173543 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid CAS No. 175714-52-0

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid

Cat. No.: B173543
CAS No.: 175714-52-0
M. Wt: 191.23 g/mol
InChI Key: UQPHUXVOGUKWCJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid is a heterocyclic compound featuring a benzazepine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The benzazepine ring system is known for its biological activity, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the acylation of 3-phenylpropan-1-amine using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid (CF₃SO₃H) to form the benzazepine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzazepine ketones, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly for cardiovascular and neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: Differing in the position of the benzene ring attachment.

    2-Benzazepine: Another isomer with distinct biological properties.

    3-Benzazepine: Similar core structure but with variations in functional groups.

Uniqueness

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activity. Its tetrahydro structure provides a balance between rigidity and flexibility, making it a versatile scaffold for drug design.

This compound’s unique properties and diverse applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHUXVOGUKWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214957
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175714-52-0
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175714-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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